molecular formula C11H10FN3 B14112393 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine CAS No. 944899-82-5

1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine

Cat. No.: B14112393
CAS No.: 944899-82-5
M. Wt: 203.22 g/mol
InChI Key: MCHWLYZSRSPFAA-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrimidine ring, which is further connected to a methanamine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine typically involves the reaction of 3-fluorobenzaldehyde with guanidine to form the pyrimidine ring. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to introduce the methanamine group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, which is crucial for maintaining the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2 gas, Pd/C catalyst, ethanol or methanol as solvents.

    Substitution: Nucleophiles like OH-, NH2-, solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting cellular pathways. In the context of medicinal applications, it may modulate signaling pathways involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

    2-(3-Fluorophenyl)pyrimidine: Lacks the methanamine group but shares the fluorophenyl-pyrimidine core.

    3-(2-Fluorophenyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.

    5-(2-Fluorophenyl)pyrimidine: Similar structure but with different substitution patterns on the pyrimidine ring.

Uniqueness: 1-[2-(3-Fluorophenyl)pyrimidin-5-YL]methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

944899-82-5

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

[2-(3-fluorophenyl)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C11H10FN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H,5,13H2

InChI Key

MCHWLYZSRSPFAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)CN

Origin of Product

United States

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